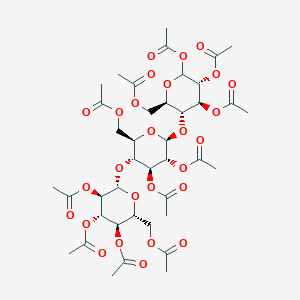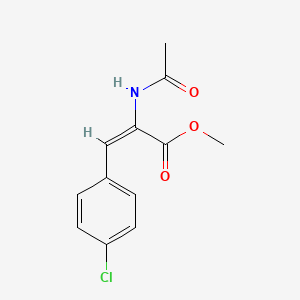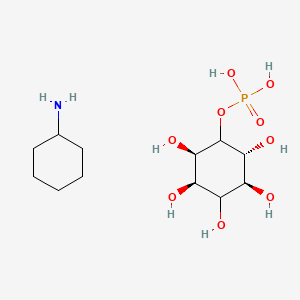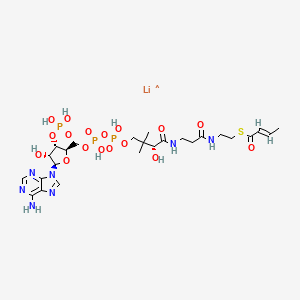
D-纤维三糖十一乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Cellotriose Undecaacetate is a methylated polysaccharide, specifically an oligosaccharide that contains a single sugar unit. It is a glycosylation product of cellobiose and erythritol. This compound is known for its high purity and is used in various research and industrial applications .
科学研究应用
D-Cellotriose Undecaacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference material in carbohydrate chemistry and for studying glycosylation reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding polysaccharide behavior.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical research.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex carbohydrates
作用机制
Target of Action
D-Cellotriose Undecaacetate is a glycosylation product of cellobiose and erythritol . It is a methylated polysaccharide, which is an oligosaccharide that contains a single sugar unit
Mode of Action
Based on its structural similarity to cellotriose, a cellulose breakdown product, it may interact with enzymes involved in cellulose metabolism . For instance, cellotriose is known to induce responses related to the integrity of the cell wall . Activation of downstream responses requires the Arabidopsis malectin domain-containing CELLOOLIGOMER RECEPTOR KINASE1 (CORK1) .
Biochemical Pathways
In anaerobic cellulolytic microorganisms, cellulolysis results in the action of several cellulases gathered in extracellular multi-enzyme complexes called cellulosomes . Their action releases cellobiose and longer cellodextrins which are imported and further degraded in the cytosol to fuel the cells . D-Cellotriose Undecaacetate, due to its structural similarity to cellotriose, might be involved in similar biochemical pathways.
Pharmacokinetics
It is known to be soluble in dichloromethane , which suggests it may have good solubility in organic solvents
准备方法
Synthetic Routes and Reaction Conditions: D-Cellotriose Undecaacetate is synthesized through the glycosylation of cellobiose and erythritol. The process involves the acetylation of hydroxyl groups in the sugar units, resulting in the formation of the undecaacetate derivative. The reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: Industrial production of D-Cellotriose Undecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped with advanced synthesis and purification technologies .
化学反应分析
Types of Reactions: D-Cellotriose Undecaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the acetyl groups.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Cellobiose Octaacetate: Another acetylated derivative of cellobiose, but with fewer acetyl groups.
Cellotetraose Undecaacetate: A similar compound with an additional sugar unit.
Maltose Heptaacetate: An acetylated derivative of maltose with fewer acetyl groups
Uniqueness: D-Cellotriose Undecaacetate is unique due to its specific glycosylation pattern and the number of acetyl groups. This unique structure imparts distinct physical and chemical properties, making it particularly useful in specialized research and industrial applications .
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-ROFQTSFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)




![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)

